DCzTRZ

説明

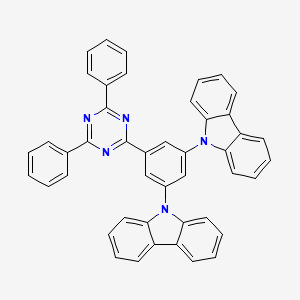

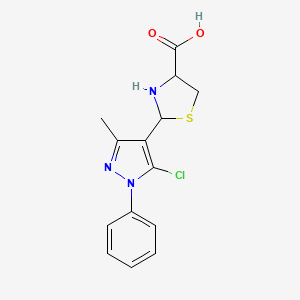

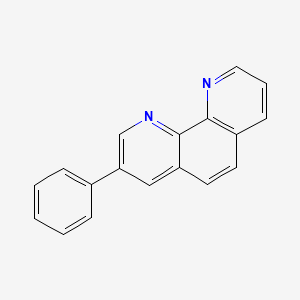

DCzTRZ, also known as 9,9’-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole), is a chemical compound with the molecular formula C45H29N5 . It has a structure of two electron-donating carbazole moieties attached to one of the phenyl rings of an electron-deficient 1,3,5-triphenyltriazine unit . DCzTRZ is used as a bipolar blue dopant material in highly efficient Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs) .

Molecular Structure Analysis

DCzTRZ has a structure of two electron-donating carbazole moieties attached to one of the phenyl rings of an electron-deficient 1,3,5-triphenyltriazine unit . The only difference between DCzTRZ and TCzTRZ is that DCzTRZ is relatively blue-shifted in absorption and emission, while TCzTRZ has one more carbazole unit .Chemical Reactions Analysis

The degradation mechanism of TADF materials like DCzTRZ involves a critical role of bond cleavage at the triplet state rather than the singlet state . The difference between the bond dissociation energy of fragile bonds and the first triplet state energy (BDE-ET1) is linearly correlated with the logarithm of the reported device lifetime for various blue TADF emitters .Physical And Chemical Properties Analysis

DCzTRZ is a solid, pale yellow powder or crystal . It has a molecular weight of 639.75 g/mol . It has an absorption λ max of 337 nm (in toluene) and a phosphorescence λ max of 449 nm (in toluene) . The HOMO and LUMO energy levels are 5.88 eV and 2.86 eV, respectively .科学的研究の応用

Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes (TADF-OLEDs)

DCzTRZ serves as a crucial component in TADF-OLEDs, which are advanced organic light-emitting devices. Here’s how it contributes:

Exciplex Formation: DCzTRZ can form exciplexes with electron donors (e.g., DMAC-DPS). These exciplexes enable green-emitting TADF-OLEDs with high photoluminescence quantum yield and quantum efficiency .

Materials for Stable Blue TADF Devices

Research has shown that DCzTRZ contributes to stable blue TADF devices with significantly longer lifetimes than traditional phosphorescent OLEDs . Its unique properties make it an attractive candidate for achieving stable and efficient blue emission.

Design Strategies for High External Quantum Efficiency (EQE)

DCzTRZ plays a role in achieving high EQE in both green and blue TADF devices. Researchers have explored its design strategies to enhance overall device performance .

Degradation Mechanisms in OLEDs

Understanding degradation mechanisms is crucial for improving OLED lifetimes. DCzTRZ has been studied in this context, shedding light on its stability and potential applications .

Future Prospects

Given its promising properties, DCzTRZ continues to be a subject of active research. Scientists are exploring novel device architectures, material combinations, and synthetic modifications to unlock its full potential.

作用機序

Target of Action

DCzTRZ, also known as 9,9’- (5- (4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis (9H-carbazole), is primarily used as a bipolar blue dopant material in highly efficient Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLED) devices . It has a structure of two electron-donating carbazole moieties attached to one of the phenyl rings of an electron-deficient 1,3,5-triphenyltriazine unit .

Mode of Action

As an electron acceptor, DCzTRZ can form an exciplex with the electron donor DMAC-DPS for green TADF-OLED devices . This interaction results in devices with high photoluminescence quantum yield and high quantum efficiency .

Biochemical Pathways

The biochemical pathways of DCzTRZ are primarily related to its role in OLED devices. The compound’s interaction with electron donors leads to the formation of an exciplex, which is crucial for the device’s light-emitting properties . .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of DCzTRZ, we can discuss its properties that affect its performance in OLED devices. DCzTRZ has a molecular weight of 639.75 g/mol, and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are 5.88 eV and 2.86 eV, respectively . These properties influence its ability to accept electrons and form an exciplex with electron donors.

Result of Action

The result of DCzTRZ’s action in OLED devices is the emission of light. When DCzTRZ forms an exciplex with an electron donor, it leads to devices with high photoluminescence quantum yield and high quantum efficiency . This results in highly efficient light emission, making DCzTRZ a valuable component in the creation of TADF-OLED devices.

Action Environment

The performance and stability of DCzTRZ in OLED devices can be influenced by various environmental factors. For instance, the temperature can affect the compound’s stability, with a glass transition temperature (Tg) of 160℃ and a temperature at 5% weight loss (Td) of 397℃ . .

将来の方向性

The stability problem in blue OLEDs, including those using DCzTRZ, has not been entirely overcome . A deep understanding of the degradation mechanism in blue OLEDs will help to improve the operational lifetime of efficient blue TADF-OLEDs . In the future, novel techniques of chemistry and physics may be employed for blue devices to suppress the degradation process induced by high-energy excitons .

特性

IUPAC Name |

9-[3-carbazol-9-yl-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H29N5/c1-3-15-30(16-4-1)43-46-44(31-17-5-2-6-18-31)48-45(47-43)32-27-33(49-39-23-11-7-19-35(39)36-20-8-12-24-40(36)49)29-34(28-32)50-41-25-13-9-21-37(41)38-22-10-14-26-42(38)50/h1-29H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUBEMMFTUPINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H29N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081580.png)

![ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B3081594.png)

![(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3081676.png)